Technical Guide: Discovery and Synthesis of 5-Hydroxy Rosiglitazone
Technical Guide: Discovery and Synthesis of 5-Hydroxy Rosiglitazone
This guide details the discovery, metabolic context, and chemical synthesis of 5-Hydroxy Rosiglitazone (also known as para-hydroxyrosiglitazone or Metabolite M-III). It is designed for medicinal chemists and DMPK scientists requiring high-purity standards for metabolic stability assays and toxicity profiling.
Executive Summary & Metabolic Context
5-Hydroxy Rosiglitazone (CAS 257883-22-0) is the primary oxidative metabolite of the thiazolidinedione antidiabetic drug Rosiglitazone. Its formation is catalyzed predominantly by the cytochrome P450 isoform CYP2C8 , with a minor contribution from CYP2C9.[1][2][3][4][5]
Unlike the parent drug, which is a potent PPAR
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Rosiglitazone into its major metabolites.
Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of 5-Hydroxy Rosiglitazone.
Retrosynthetic Analysis
Direct oxidation of Rosiglitazone to the 5-hydroxy derivative is chemically inefficient due to the lability of the thiazolidinedione (TZD) ring and lack of regioselectivity. A de novo synthesis is required.
The most robust strategy employs a convergent synthesis where the hydroxylated pyridine ring is constructed first, protected, and then coupled to the TZD tail.
Strategic Disconnections:
-
C-C Bond Formation (Knoevenagel): The final assembly involves condensing the benzaldehyde derivative with 2,4-thiazolidinedione.
-
Ether Linkage: The central ether bond is formed via Nucleophilic Aromatic Substitution (
) of a fluorobenzaldehyde. -
Pyridine Functionalization: The core challenge is introducing the hydroxyl group. We utilize 2-chloro-5-hydroxypyridine as the starting scaffold, protecting the phenol as a benzyl ether to survive the subsequent basic conditions.
Step-by-Step Chemical Synthesis Protocol
Total Steps: 5 Overall Yield: ~25-30% Key Reagent: 2-Chloro-5-hydroxypyridine
Step 1: Protection of the Hydroxyl Group
The 5-hydroxyl group on the pyridine ring is acidic and nucleophilic; it must be masked to prevent side reactions during the amino-ethanol coupling.
-
Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),
(2.0 eq), DMF. -
Protocol:
-
Dissolve 2-chloro-5-hydroxypyridine in anhydrous DMF under
. -
Add
and stir at room temperature for 30 mins. -
Dropwise add benzyl bromide. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.
-
-
Product: 5-(Benzyloxy)-2-chloropyridine .
Step 2: Introduction of the Ethanolamine Chain
We displace the 2-chloro group with N-methylethanolamine. This requires harsh conditions due to the electron-rich nature of the benzyloxy-substituted pyridine.
-
Reagents: 5-(Benzyloxy)-2-chloropyridine (1.0 eq), N-methylethanolamine (3.0 eq).
-
Protocol:
-
Mix reagents neat (solvent-free) or in minimal DMSO.
-
Heat to 140°C in a sealed pressure tube for 18 hours.
-
Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.
-
-
Product: 2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethanol .
Step 3: Ether Formation ( )
Coupling the alcohol from Step 2 with 4-fluorobenzaldehyde.
-
Reagents: Alcohol intermediate (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF.
-
Protocol:
-
Suspend NaH in DMF at 0°C.
-
Add the alcohol intermediate (dissolved in DMF) slowly. Stir 30 min to form the alkoxide.
-
Add 4-fluorobenzaldehyde.[6]
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with sat.
. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Product: 4-[2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethoxy]benzaldehyde .
Step 4 & 5: Condensation and Global Deprotection
This is a "cascade-like" efficiency step. The Knoevenagel condensation forms the TZD skeleton with an alkene. The subsequent catalytic hydrogenation reduces the alkene AND removes the benzyl protecting group in a single operation.
-
Reagents (Condensation): Aldehyde intermediate (1.0 eq), 2,4-Thiazolidinedione (1.1 eq), Piperidine (cat.), Benzoic acid (cat.), Toluene.
-
Reagents (Reduction/Deprotection):
gas (balloon or 50 psi), 10% Pd/C (20% w/w), Methanol/THF (1:1). -
Protocol:
-
Condensation: Reflux aldehyde and TZD in toluene with piperidine/benzoic acid using a Dean-Stark trap to remove water (3-5 hours). Evaporate solvent to yield the yellow benzylidene intermediate.
-
Reduction: Dissolve the crude benzylidene in MeOH/THF. Add Pd/C. Stir under
atmosphere at RT for 24 hours. -
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[7]
-
Purification: Recrystallize from MeOH or purify via preparative HPLC.
-
-
Final Product: 5-Hydroxy Rosiglitazone .
Synthetic Workflow Visualization
Figure 2: Convergent synthetic route for 5-Hydroxy Rosiglitazone utilizing a benzyl-protection strategy.
Analytical Characterization & Validation
To validate the synthesized compound against the authentic metabolite, compare the following physicochemical parameters.
Physicochemical Data Table
| Parameter | Rosiglitazone (Parent) | 5-Hydroxy Rosiglitazone (M-III) |
| Molecular Formula | ||
| Molecular Weight | 357.43 g/mol | 373.43 g/mol |
| Monoisotopic Mass | 357.11 | 373.11 |
| MS (ESI+) | m/z 358.1 | m/z 374.1 |
| Key | Pyridine protons: | Pyridine protons: |
| Retention Time (RP-HPLC) | ~6.5 min (Standard C18) | ~4.2 min (More polar due to -OH) |
NMR Interpretation (Critical Check)
The hallmark of successful synthesis is the shift in the pyridine ring signals.
-
Parent: The pyridine ring is unsubstituted at positions 3, 4, 5, 6.
-
5-Hydroxy: The proton at position 6 (adjacent to nitrogen) appears as a doublet at ~7.8 ppm with a small coupling constant (J=3Hz, meta-coupling) due to the hydroxyl group at position 5. The proton at position 4 appears as a doublet of doublets (dd).
References
-
Metabolic Identification: Baldwin, S. J., et al. (1999). Cytochrome P450 isoenzymes responsible for the metabolism of rosiglitazone in humans. British Journal of Clinical Pharmacology. Link
-
Synthesis & Structure: Lohray, B. B., et al. (1998). Novel Euglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry. Link
-
CYP2C8 Interaction: Kirchheiner, J., et al. (2003). Effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism. British Journal of Clinical Pharmacology. Link
-
Analytical Method: Kim, K. B., et al. (2009).[8] Simultaneous quantification of rosiglitazone and its two major metabolites... in human plasma. Journal of Chromatography B. Link
Sources
- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
